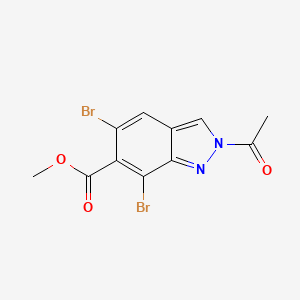

methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-acetyl-5,7-dibromoindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O3/c1-5(16)15-4-6-3-7(12)8(11(17)18-2)9(13)10(6)14-15/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZNCFXJNKJPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C(=C(C2=N1)Br)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Methyl 1H-indazole-3-carboxylate or derivatives are commonly synthesized via cyclization of hydrazine derivatives with appropriate ketoesters or via palladium-catalyzed coupling reactions.

- Bromination at the 5 and 7 positions is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Regioselective Bromination

- Dibromination at the 5 and 7 positions is typically carried out by treating the methyl indazole carboxylate with bromine or NBS in solvents like chloroform or acetonitrile at low temperatures to avoid overbromination or side reactions.

- The dibromo substitution pattern is crucial for biological activity and further functionalization.

Acetylation at the 2-Position

- Introduction of the acetyl group at the 2-position of the indazole ring is generally achieved via nucleophilic addition of methyl magnesium bromide or iodide to the corresponding carboxylate or ester followed by oxidation or rearrangement steps.

- For example, 1-methyl-1H-indazole-3-carboxylic methyl ester reacts with methyl magnesium bromide or iodide to give 3-acetyl indazole derivatives in moderate yields, as shown in related indazole syntheses.

Esterification

- The carboxylate group at the 6-position is maintained as a methyl ester throughout or introduced via esterification of the corresponding acid with methanol under acidic catalysis.

- This ester functionality is important for solubility and reactivity in subsequent steps.

Regioselective Alkylation Insights

- Alkylation of indazole nitrogen atoms (N1 and N2) is a key step in modifying indazole derivatives. Regioselectivity is influenced by reaction conditions, bases, solvents, and the presence of metal cations.

- Studies on methyl 5-bromo-1H-indazole-3-carboxylate show that using sodium hydride (NaH) in tetrahydrofuran (THF) favors high N1-selectivity (up to 89% yield), while cesium carbonate (Cs2CO3) and other bases can lead to mixtures or no reaction depending on solvent and temperature.

- The presence of coordinating cations such as Cs+ can promote chelation with the indazole nitrogen and oxygen atoms, influencing the regioselectivity of alkylation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dibromination | NBS, CHCl3 or Acetonitrile | 0–25 °C | 2–6 hours | 70–85 | Regioselective at 5,7-positions |

| Acetylation | Methyl magnesium bromide/iodide | 0 °C to RT | 1–3 hours | Moderate | Converts ester to acetyl group at C-2 |

| Esterification | Methanol, acid catalyst | Reflux | 4–8 hours | >90 | Methyl ester formation at carboxylate site |

| N1-Selective Alkylation | NaH, alkyl bromide, THF | RT to 50 °C | 16–24 hours | 85–90 | High N1 regioselectivity with NaH/THF |

Mechanistic and Computational Insights

- Density Functional Theory (DFT) studies reveal that regioselectivity in alkylation is governed by the electronic distribution and tautomeric forms of the indazole ring.

- The 1H-indazole tautomer is thermodynamically favored, and nucleophilic attack occurs preferentially at the N1 position under certain base and solvent conditions.

- Chelation effects involving metal cations (Na+, Cs+) and substituent oxygen atoms can stabilize intermediates leading to selective N1 or N2 alkylation.

Summary of Preparation Method

- Synthesis of methyl indazole carboxylate scaffold via cyclization or coupling methods.

- Regioselective dibromination at 5 and 7 positions using NBS or bromine.

- Introduction of acetyl group at 2-position through Grignard reaction with methyl magnesium bromide/iodide.

- Esterification to maintain or form methyl ester at 6-position.

- Optional N1- or N2-alkylation using bases like NaH or Cs2CO3 under controlled conditions to obtain desired regioisomers.

This preparation route is supported by detailed spectroscopic characterization (IR, ^1H-NMR, HRMS) and crystallographic data confirming the regiochemistry of the products.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate typically involves several steps:

- Bromination : Introduction of bromine atoms at the 5 and 7 positions of the indazole ring.

- Acetylation : Formation of the acetyl derivative at the 2-position.

- Carboxylation : Introduction of the carboxylate group at the 6-position.

These synthetic routes can be optimized for yield and purity using various reaction conditions and purification techniques.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies involving various indazole derivatives, it has shown effectiveness against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica. The compound's structure enhances its interaction with microbial targets, leading to significant inhibition of pathogen growth.

Table 1: Antimicrobial Efficacy

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| This compound | G. intestinalis | <1 |

| Metronidazole | G. intestinalis | 12 |

| Other Indazole Derivatives | E. histolytica | <1 |

Anticancer Potential

The anticancer potential of this compound has been explored due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies suggest that derivatives similar to this compound can effectively inhibit CDK activity, offering a pathway for cancer therapy development.

Table 2: CDK Inhibition Data

| Compound | CDK Target | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | [Data needed] |

| Other Indazole Derivatives | CDK4 | [Data needed] |

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in treating infectious diseases and cancer:

- Protozoan Infections : A comparative study demonstrated that compounds similar to this compound exhibited superior activity against protozoan infections compared to traditional treatments.

- Cancer Treatment : Investigations into the compound's ability to inhibit specific kinases have shown promise in preclinical models, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atoms and acetyl group play crucial roles in binding to active sites of enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate and comparable halogenated heterocycles from CymitQuimica’s catalog:

| Compound Name | Core Structure | Halogen Substituents | Functional Groups | Status |

|---|---|---|---|---|

| This compound | Indazole | 5-Br, 7-Br | Acetyl, Methyl ester | Discontinued |

| 8-Bromo-indolizine-3-carboxylic acid ethyl ester | Indolizine | 8-Br | Ethyl ester | Discontinued |

| 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde | Isoxazole-Benzaldehyde | 2-Cl, 6-Cl (on phenyl) | Aldehyde, Methoxy, Isopropyl | Discontinued |

| (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride | Amine-Thiophene | 2-F (on phenyl) | Hydrochloride salt | Discontinued |

Key Observations :

- Halogenation: The dibromo-substituted indazole has higher halogen density than mono-halogenated analogs (e.g., 8-bromo-indolizine ester), which may increase molecular weight (theoretical ~400 g/mol) and alter electronic properties for catalysis or binding interactions.

- Discontinuation Trends : All listed compounds are discontinued, suggesting challenges in large-scale synthesis, purification, or commercial viability for halogenated heterocycles .

Potential Research and Industrial Relevance

- Pharmaceutical Intermediates: Brominated indazoles are explored as kinase inhibitors or anticancer agents.

- Agrochemicals: Halogenated heterocycles are common in herbicides. The discontinued status of this compound, however, implies that simpler, less halogenated analogs (e.g., mono-bromo indazoles) are prioritized for cost or stability reasons .

Biological Activity

Methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique indazole structure, which includes two bromine atoms and an acetyl group. Its molecular formula is with a molecular weight of 376. The presence of the carboxylate ester functional group enhances its reactivity and versatility in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromine substituents and the acetyl group are crucial for binding to active sites on enzymes or receptors, potentially inhibiting their activity. This mechanism may involve:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Signal Transduction Modulation: It could interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural characteristics may contribute to selective cytotoxicity against cancer cells while sparing normal cells.

- Anti-inflammatory Effects: Some studies have indicated that indazole derivatives can modulate inflammatory responses, making this compound a candidate for further exploration in inflammatory diseases.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties in vitro against Staphylococcus aureus and E. coli, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Assessed anticancer activity using human cancer cell lines (e.g., MCF-7 breast cancer cells), reporting an IC50 value of 15 µM after 48 hours of treatment, indicating moderate potency compared to standard chemotherapeutics. |

| Study 3 | Explored anti-inflammatory effects in a murine model of arthritis, noting a reduction in paw swelling and inflammatory markers (e.g., TNF-alpha levels) after administration at doses of 10 mg/kg. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the creation of diverse derivatives for biological testing. It serves as a valuable building block in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

- Starting Materials: The synthesis often begins with readily available indazole derivatives.

- Bromination: Selective bromination introduces the dibrominated structure.

- Acetylation: The introduction of the acetyl group is crucial for enhancing biological activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine Sites

The electron-withdrawing acetyl and ester groups activate the indazole ring for NAS, enabling bromine displacement under specific conditions.

Mechanistic Insight : The acetyl and ester groups enhance ring electron deficiency, facilitating oxidative addition of palladium catalysts at brominated positions .

Ester Hydrolysis

The methyl ester at C6 can be hydrolyzed to a carboxylic acid, enabling further derivatization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiOH or NaOH | H₂O/THF, 60°C, 4–6 h | 2-Acetyl-5,7-dibromo-2H-indazole-6-carboxylic acid | ~80–90% |

Applications : The acid can undergo amide coupling (EDC/HOBt) or esterification (R-OH, H⁺) .

Acetyl Group Reactivity

The acetyl moiety at C2 participates in condensation and reduction reactions:

Heterocyclic Ring Modifications

The indazole core can undergo electrophilic substitution or ring expansion:

Cross-Coupling Reactions

The bromine atoms serve as handles for diversification via metal-catalyzed couplings:

Key Observation : Steric hindrance from the acetyl group may reduce coupling efficiency at C5 compared to C7 .

Photochemical and Thermal Stability

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Based on analogous indazole syntheses (e.g., and ), a plausible route involves refluxing precursors in acetic acid with sodium acetate as a base. For bromination, controlled addition of brominating agents (e.g., Br₂ or NBS) at 0–5°C may minimize over-bromination. Optimize stoichiometry (e.g., 1.1 equivalents of formyl derivatives, as in ) and reaction time (3–5 hours vs. 15 hours for related compounds in ). Monitor progress via TLC or HPLC. Post-reaction, isolate the product via recrystallization (e.g., DMF/acetic acid, ) or column chromatography (polar solvents like ethyl acetate/hexane).

Q. How should researchers characterize this compound spectroscopically and confirm its regiochemistry?

- Methodological Answer :

- 1H/13C NMR : Identify acetyl (δ ~2.6 ppm for CH₃), ester (δ ~3.9 ppm for OCH₃), and indazole protons (aromatic region). Bromine substituents deshield adjacent protons.

- MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br₂ → M+2, M+4 peaks).

- X-ray Crystallography : Resolve bromine positions (5,7) and confirm planarity of the indazole core. Compare with analogous structures (e.g., ’s benzimidazole derivatives).

Q. What purification strategies are effective for isolating high-purity product?

- Methodological Answer :

- Recrystallization : Use DMF/acetic acid (1:2 v/v) to remove polymeric byproducts ().

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).

- Ice Quenching : Precipitate crude product by pouring the reaction mixture onto crushed ice (). Post-washing with ethanol/diethyl ether removes residual acetic acid.

Advanced Research Questions

Q. How can regioselectivity in the dibromination step be mechanistically rationalized and controlled?

- Methodological Answer : The 5,7-bromination pattern is likely directed by electron-withdrawing groups (acetyl, ester) activating specific positions. Computational DFT studies (e.g., Hirshfeld charge analysis) can predict reactivity. Experimentally, vary bromination agents (e.g., Br₂ vs. HBr/H₂O₂) and temperatures. Use low-temperature NMR to track intermediates. For conflicting results, compare with X-ray data from analogous compounds (e.g., ).

Q. What strategies mitigate low yields caused by competing side reactions (e.g., over-bromination or ester hydrolysis)?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify dimers or debrominated species.

- Condition Optimization : Reduce acetic acid volume ( uses 100 mL/mol) to minimize hydrolysis. Add radical inhibitors (e.g., BHT) for bromination.

- Stoichiometry Adjustments : Limit bromine to 2.2 equivalents (1.1 per position) to avoid over-substitution.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces (EPS), highlighting nucleophilic (indazole N-atoms) and electrophilic (acetyl carbonyl) sites. Compare with experimental results (e.g., SNAr reactions at bromine positions). Validate with Hammett plots using substituent effects (’s LogP = 1.51 suggests moderate hydrophobicity).

Contradiction Analysis

- Conflicting Reaction Times : uses 3–5 hours for indole derivatives, while reports 15 hours for benzoxazoles. Resolve by testing intermediate stability via timed aliquots.

- Recrystallization Solvents : uses DMF/acetic acid, whereas employs ethanol/water. Screen solvents (DMF, DMSO, EtOH) to maximize crystal quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.